

Technical Whitepaper: 2-(2-Chloro-4-formylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(2-Chloro-4-formylphenoxy)propanoic acid

CAS No.: 812642-71-0

Cat. No.: B3024549

[Get Quote](#)

Synthesis, Characterization, and Pharmacophore Utility in Drug Discovery

CAS Registry Number: 812642-71-0 Chemical Class: Aryloxyalkanoic Acid / Benzaldehyde Derivative Primary Application: Hemoglobin Allosteric Modulation & PPAR Agonist Precursor

Executive Summary & Chemical Identity

2-(2-Chloro-4-formylphenoxy)propanoic acid is a bifunctional synthetic intermediate critical to the development of small-molecule therapeutics. Its structure combines a formyl group (aldehyde) capable of reversible Schiff-base formation and a propanoic acid tail facilitating electrostatic interactions.

This unique dual-functionality makes it a high-value scaffold in the design of antisickling agents (targeting Hemoglobin S) and metabolic regulators (PPAR agonists). This guide details the IUPAC nomenclature logic, optimized synthetic protocols, and the mechanistic causality behind its reactivity.^[1]

1.1 IUPAC Nomenclature Breakdown

The systematic name is derived by treating the propanoic acid as the parent structure.

- Parent Chain: Propanoic acid (3 carbons).[2][3]
- Substituent: A phenoxy group attached at carbon 2.[4][5][6]
- Ring Substitution: The phenoxy ring is substituted with a chlorine atom at position 2 (ortho) and a formyl group at position 4 (para).[1]

Full Name: **2-(2-Chloro-4-formylphenoxy)propanoic acid** Stereochemistry: The alpha-carbon (C2 of the propanoic chain) is chiral. The synthesis typically yields a racemate (

), but enantioselective synthesis using chiral starting materials (e.g., L-2-chloropropionic acid) allows for the isolation of the biologically active

-isomer (typical for auxin/fibrate mimics).

Synthetic Methodology

The most robust route to this molecule is the Williamson Ether Synthesis, utilizing the nucleophilicity of the phenoxide ion generated from 3-chloro-4-hydroxybenzaldehyde.

2.1 Retrosynthetic Analysis

The bond disconnection occurs at the ether linkage. The precursors are:

- Nucleophile: 3-Chloro-4-hydroxybenzaldehyde.[7]
- Electrophile: 2-Chloropropanoic acid (or its ethyl/methyl ester).

2.2 Optimized Protocol (Self-Validating System)

Note: This protocol uses the ester route to prevent side reactions involving the carboxylic acid, followed by hydrolysis.

Reagents:

- 3-Chloro-4-hydroxybenzaldehyde (1.0 eq)
- Ethyl 2-chloropropionate (1.2 eq)
- Potassium Carbonate (

, anhydrous, 2.5 eq)[1]

- Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Workflow:

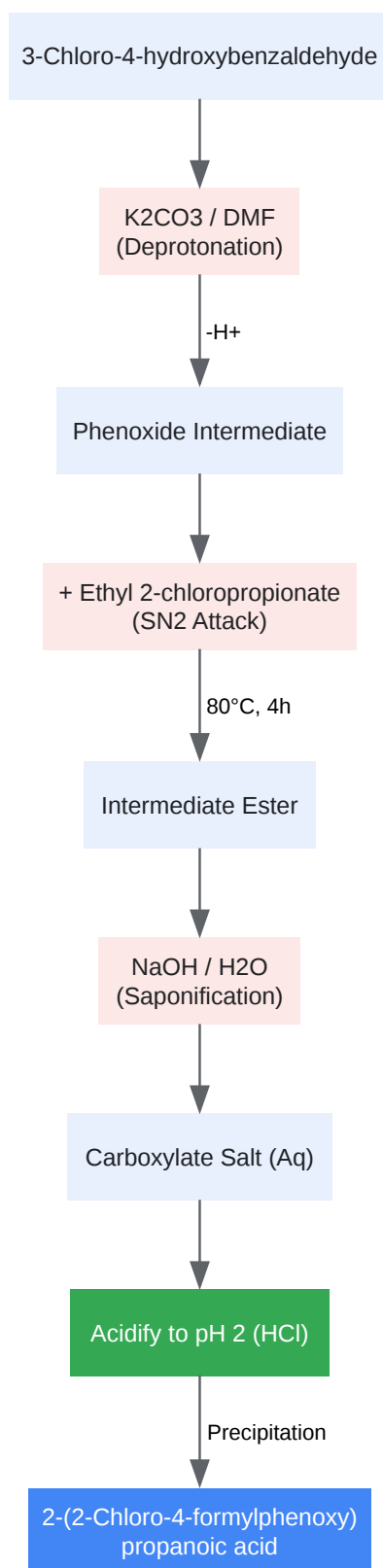
- Phenoxide Generation:
 - Dissolve 3-chloro-4-hydroxybenzaldehyde in DMF under inert atmosphere ().
 - Add . Stir at RT for 30 minutes.
 - Observation: Color shift (often yellowing) indicates phenoxide formation.[1]
- Alkylation ():
 - Add Ethyl 2-chloropropionate dropwise.
 - Heat to 80°C for 4–6 hours.
 - Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of the aldehyde starting material () and appearance of the less polar ester product ().[1]
- Hydrolysis (Ester Cleavage):
 - Cool mixture. Add 2N NaOH (aq) directly to the reaction vessel.
 - Stir at RT for 2 hours.
 - Mechanism:[1][2][3][8] Saponification of the ethyl ester to the carboxylate salt.

- Workup (Acid-Base Extraction):
 - Wash the basic aqueous phase with Ethyl Acetate (removes unreacted neutral aldehyde/ester).
 - Critical Step: Acidify the aqueous phase to pH 2–3 using 1N HCl. The product will precipitate or oil out.
 - Extract with Ethyl Acetate, dry over

, and concentrate.[\[1\]](#)

2.3 Reaction Logic & Pathway Visualization

The following diagram illustrates the reaction flow and the critical decision points during purification.



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway from hydroxybenzaldehyde precursor to final acid via Williamson ether synthesis and saponification.

Pharmacophore Utility & Applications

The **2-(2-Chloro-4-formylphenoxy)propanoic acid** structure is a "privileged scaffold" because it bridges two major drug classes.

3.1 Hemoglobin Allosteric Modifiers (Antisickling Agents)

Aldehyde-bearing small molecules are potent modulators of Hemoglobin (Hb).

- Mechanism: The formyl group (CHO) forms a reversible Schiff base (imine) with the N-terminal valine of the α -chain of hemoglobin.
- Effect: This stabilizes the Relaxed (R) state of Hb, increasing oxygen affinity and preventing the polymerization of Sick Hemoglobin (HbS).^[1]
- Role of the Acid Tail: The propanoic acid moiety mimics the structure of clofibric acid derivatives (like Efavoxiral/RSR-13). It engages in salt-bridge interactions (often with Arg141), further locking the protein conformation.
- Relevance: This molecule acts as a hybrid between Voxelotor (aldehyde-based) and Efavoxiral (acid-based) mechanisms.

3.2 PPAR Agonists

The aryloxy-propanoic acid motif is the defining pharmacophore of fibrates (PPAR agonists).

- The acid head group binds to the Tyr464/His440 residues in the PPAR ligand-binding domain.
- The 2-chloro and 4-formyl substitutions provide steric bulk and electronic tuning to optimize lipophilicity (

) and receptor fit.

Analytical Characterization Data

To validate the synthesis, the following spectral signatures must be confirmed.

Technique	Expected Signal	Structural Assignment
1H NMR	9.8–9.9 ppm (s, 1H)	Aldehyde proton (-CHO). Distinctive singlet.
1H NMR	4.8–5.0 ppm (q, 1H)	Alpha-proton (-O-CH(CH ₃)-). Quartet due to coupling with methyl.
1H NMR	1.6–1.7 ppm (d, 3H)	Methyl group (-CH ₃). Doublet.
1H NMR	6.9–7.9 ppm (m, 3H)	Aromatic protons.[1] Pattern depends on 1,2,4-substitution. [1]
IR	1680–1700 cm ⁻¹	C=O stretch (Aldehyde).
IR	1710–1730 cm ⁻¹	C=O stretch (Carboxylic Acid). Broad O-H stretch 2500-3000.
MS (ESI-)	[M-H] ⁻ = 227.0	Negative mode ionization of the carboxylic acid.

References

- Abraham, D. J., et al. (1992).[1][6] "Allosteric Modifiers of Hemoglobin: 2-[4-[(3,5-disubstituted anilino)carbonyl]methyl]phenoxy]-2-methylpropionic Acid Derivatives." [6] *Biochemistry*, 31(38), 9141–9149.[1][6] (Contextual grounding for aryloxyalkanoic acid effectors). Retrieved from [\[Link\]](#)

- Abdulmalik, O., et al. (2011).[1] "Aryloxyalkanoic Acids as Non-Covalent Modifiers of the Allosteric Properties of Hemoglobin." ResearchGate.[1][9] (Detailed SAR on phenoxy acid derivatives). Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for substituted phenoxypropanoic acids. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [gauthmath.com](https://www.gauthmath.com) [[gauthmath.com](https://www.gauthmath.com)]
- 3. Solved: 2-Chloropropanoic acid, $\text{CH}_3\text{CHClCOOH}$, can be made by reacting propanoic acid with chlorine [Chemistry] [[gauthmath.com](https://www.gauthmath.com)]
- 4. 2-(4-butylphenyl)propanoic acid | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 5. 2-chloro methyl propanoic acid | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 6. Allosteric modifiers of hemoglobin: 2-[4-[(3,5-disubstituted anilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid derivatives that lower the oxygen affinity of hemoglobin in red cell suspensions, in whole blood, and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 9. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Technical Whitepaper: 2-(2-Chloro-4-formylphenoxy)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3024549#2-2-chloro-4-formylphenoxy-propanoic-acid-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com